molecular formula C6H7N3O2 B589553 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid CAS No. 126352-85-0

2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Cat. No.: B589553
CAS No.: 126352-85-0
M. Wt: 153.141
InChI Key: BFOSEWBYBCYCQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a heterocyclic compound that features an imidazo-pyrazole core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization to form the imidazo-pyrazole ring system . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazo-pyrazole ketones, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the ring system.

Comparison with Similar Compounds

Uniqueness: 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential in multiple research fields make it a valuable compound for further study and application.

Properties

IUPAC Name

2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c10-6(11)4-3-8-9-2-1-7-5(4)9/h3,7H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVUUXDFPPZZIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40665697
Record name 2,5-Dihydro-3H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40665697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126352-85-0
Record name 2,5-Dihydro-3H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40665697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does the imidazo-pyrazole derivative, 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (4-benzyloxy-3-methoxy-benzylidene)-hydrazide (4I), exhibit activity against melanoma cells, including those resistant to Vemurafenib?

A1: While the exact mechanism of action of 4I is still under investigation, the research indicates its potential to overcome Vemurafenib resistance in melanoma cells. The study demonstrated that 4I was 1.4 times more effective than Vemurafenib against melanoma cells with acquired resistance to the drug (MEOV PLX-R cells) []. This suggests that 4I might target a different pathway or mechanism in melanoma cells compared to Vemurafenib, potentially bypassing the resistance mechanism. Further research is needed to fully elucidate 4I's mechanism of action and its implications for overcoming drug resistance in melanoma.

Q2: What are the advantages of incorporating 4I into a hydrogel formulation for potential topical treatment of melanoma?

A2: The development of a hydrogel formulation containing 4I (R4HG-4I) shows promise for topical melanoma treatment. The chosen hydrogel utilizes a synthesized antibacterial resin (R4) with favorable properties such as high hydrophilicity, porosity (85%), and excellent swelling capability (552%) []. These features enable the hydrogel to achieve high equilibrium degrees of swelling (EDS) and equilibrium water content (EWC), facilitating sustained drug release. Moreover, the R4HG-4I formulation demonstrated shear-thinning Bingham pseudoplastic fluid behavior with low yield stress, ensuring easy spreadability for potential topical applications []. This approach offers a localized delivery method for 4I, potentially minimizing systemic exposure and side effects while enhancing its effectiveness against melanoma cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.